
Tetrahydrofurfurylamine
Overview
Description
Tetrahydrofurfurylamine (THFA, C₅H₁₁NO) is a cyclic amine derived from biomass-based furfural, a platform chemical highlighted by the U.S. Department of Energy as a key renewable feedstock . Structurally, it consists of a tetrahydrofuran ring substituted with an aminomethyl group (2-aminomethyltetrahydrofuran) . Its synthesis typically involves:
- Reductive amination of furfuryl alcohol with ammonia and hydrogen over catalysts like RANEY® Ni, achieving yields up to 94% under hydrogen-rich conditions .
- Hydrogenation of 2-furonitrile, a derivative of furfural, to simultaneously reduce the nitrile group and furan ring .
THFA serves as a precursor for pharmaceuticals (e.g., ACK1/TNK2 inhibitors) , agrochemicals, and piperidine production via hydrogenolysis . Its stereoisomers, (R)- and (S)-THFA, are commercially available and used in enantioselective syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfurylamine can be synthesized through the reductive amination of furfuryl alcohol. This process involves the use of a hydrogenation catalyst such as RANEY® nickel in the presence of ammonia and hydrogen. The reaction conditions typically include a hydrogen pressure of 1.0 MPa and a temperature optimized for high yield .
Industrial Production Methods: In industrial settings, this compound is produced by subjecting a mixture of furfural and a primary amine to liquid-phase catalytic hydrogenation. The hydrogenation catalyst used can be cobalt-based or nickel-based . This method ensures a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfurylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be further reduced under specific conditions.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon can be used for further reduction.
Substitution: Reagents such as alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Can yield more reduced amine derivatives.
Substitution: Results in substituted this compound derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential
Research has highlighted substituted tetrahydrofurfurylamines as potential antidepressants. A study published in Chemical Research in Toxicology examined various derivatives of THFA and their biological activities, indicating promising effects on mood regulation and neurotransmitter modulation . The structural modifications of THFA derivatives have shown enhanced potency and selectivity for specific serotonin receptors.
Muscarine Analog Synthesis
THFA is a critical precursor for synthesizing muscarine analogs, which are important in studying cholinergic systems. A methodology involving the mesylation of tetrahydrofuryl diols followed by amine displacement has been developed to create novel muscarine analogs . These compounds are currently undergoing biological testing to evaluate their efficacy as therapeutic agents.
Materials Science
Polymer Chemistry
THFA has been utilized in the synthesis of nitrogen-containing polymers. Its ability to undergo polymerization reactions makes it a valuable building block in creating copolymers with enhanced thermal stability and mechanical properties. The hydrogenation process of furfural and ammonia leads to the formation of THFA, which can then be integrated into various polymer matrices .
Solvent Applications
Due to its polar aprotic nature, THFA serves as an effective solvent in organic reactions, particularly in synthesizing pharmaceuticals and agrochemicals. It enhances solubility for various compounds, facilitating reactions that require specific solvent properties .
Organic Synthesis
Enantiomer Separation
The enantiomers of THFA have been studied for their potential in chiral separation techniques. The compound's ability to form stable complexes with chiral selectors allows for effective enantiomeric resolution, which is crucial in the pharmaceutical industry where chirality can significantly affect drug efficacy.
Synthesis of Antihypertensive Agents
THFA is also involved in synthesizing antihypertensive drugs. Its derivatives have been explored for their vasodilatory effects, contributing to the development of new treatments for hypertension . The versatility of THFA in organic synthesis makes it an attractive candidate for further exploration in drug development.
Data Tables
Case Studies
-
Synthesis of Muscarine Analogues
A study demonstrated the successful synthesis of muscarine analogs using THFA as a starting material. The research focused on optimizing reaction conditions to improve yield and purity, ultimately leading to compounds suitable for pharmacological testing . -
Polymer Development Using THFA
Researchers developed a series of nitrogen-containing polymers incorporating THFA through copolymerization techniques. The resulting materials exhibited superior thermal and mechanical properties compared to traditional polymers, showcasing THFA's role in advanced material applications . -
Chiral Resolution Techniques
A recent investigation into the chiral resolution capabilities of THFA derivatives revealed efficient methods for separating enantiomers using chromatography techniques. This advancement has implications for producing enantiopure pharmaceuticals, emphasizing the importance of THFA in drug development processes.
Mechanism of Action
The mechanism of action of tetrahydrofurfurylamine involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved include reductive amination and hydrogenation reactions, which are catalyzed by specific enzymes or catalysts .
Comparison with Similar Compounds
Reaction Pathways and Catalytic Behavior
- THFA vs. Furfurylamine : While both derive from furfuryl alcohol, THFA requires hydrogen for furan ring saturation, whereas furfurylamine synthesis avoids H₂ to retain the aromatic ring . Excess H₂ deactivates catalysts in furfurylamine production but is critical for THFA selectivity .
- THFA vs. Tetrahydrofurfuryl Alcohol: Hydrogenolysis of THFA over Rh-ReOx/SiO₂ yields piperidine, whereas tetrahydrofurfuryl alcohol undergoes C-O bond cleavage to form 1,5-pentanediol. Acidic conditions (HCl) are essential for THFA hydrogenolysis to prevent catalyst deactivation .
- THFA vs. Piperidine: THFA serves as a direct precursor to piperidine via ring-opening hydrogenolysis and intramolecular cyclization. The Rh-ReOx/SiO₂ catalyst cleaves the C-O bond adjacent to the amine group, enabling efficient piperidine production .
Biological Activity
Tetrahydrofurfurylamine (THF-amine) is a nitrogen-containing compound derived from tetrahydrofuran and has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article reviews the biological activities associated with THF-amine, including its antioxidant properties, potential neuroprotective effects, and applications in plant growth regulation.
Chemical Structure and Synthesis
This compound is characterized by its tetrahydrofuran ring structure with an amine group. The synthesis of THF-amine typically involves the reductive amination of furfural or its derivatives, often utilizing catalysts such as palladium on alumina (Pd/Al2O3) to achieve high yields. For instance, Pd/Al2O3 has been shown to facilitate the conversion of furfural to THF-amine with yields exceeding 90% under optimized conditions .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of THF-amine and related compounds. In vitro assays, such as the DPPH radical scavenging assay, have demonstrated that certain derivatives exhibit significant antioxidant activity. For example, a series of α-furfuryl-2-alkylaminophosphonates were synthesized and evaluated for their antioxidant properties, with some compounds showing IC50 values lower than that of ascorbic acid, indicating superior antioxidant capabilities .
Compound | IC50 Value (µM) | Comparison Standard |
---|---|---|
5e | 35.23 | Ascorbic Acid (39.42) |
5c | 38.03 | Ascorbic Acid |
5i | 38.72 | Ascorbic Acid |
The presence of electron-donating groups in these compounds enhances their ability to donate electrons and neutralize free radicals, thus contributing to their antioxidant activity.
Neuroprotective Properties
THF-amine derivatives have been identified as potential neuroprotective agents due to their ability to penetrate the blood-brain barrier (BBB). Studies suggest that these compounds may interact with specific amino acid residues in proteins associated with neuroprotection . The ability of THF-amine to act on central nervous system targets positions it as a candidate for further research into neurodegenerative diseases.
Plant Growth Regulation
In addition to its medicinal properties, THF-amine has been investigated for its effects on plant growth. Research indicates that certain organophosphorus compounds derived from THF-amine show comparable or superior biological activity compared to traditional herbicides like glyphosate. The mechanism appears to involve disruption of plant membrane functions, leading to enhanced growth regulatory effects .
Case Study 1: Antioxidant Activity
A study synthesized various α-furfuryl-2-alkylaminophosphonates and assessed their antioxidant activities using the DPPH assay. The findings indicated that specific structural modifications significantly enhanced antioxidant efficacy.
Case Study 2: Neuroprotective Effects
Research involving molecular docking studies has shown that THF-amine derivatives can bind effectively to neuroprotective targets within the BBB, suggesting potential therapeutic applications in treating neurodegenerative conditions.
Case Study 3: Plant Growth Regulation
Field trials demonstrated that certain THF-amine derivatives significantly improved root and shoot growth in Sorghum bicolor, indicating their potential as bioactive plant growth regulators.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tetrahydrofurfurylamine, and how do reaction conditions influence product yield and purity?
this compound can be synthesized via reductive amination of furfuryl alcohol using heterogeneous catalysts like RANEY® Ni. The addition of hydrogen (1.0 MPa) enables selective hydrogenation of the furan ring to yield this compound (94% yield), while omitting H₂ produces furfurylamine (78.8% yield). Catalyst deactivation occurs due to Ni₃N formation under low H₂ conditions, emphasizing the need for precise gas control . Alternative methods include hydrogenation of furfural derivatives, as described in early patents using Co or Rh-based catalysts .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Key techniques include:
- NMR spectroscopy for confirming the amine group and tetrahydrofuran ring structure.
- GC-MS or HPLC to assess purity and detect byproducts like unreacted furfuryl alcohol.
- X-ray diffraction (XRD) and XPS to study catalyst interactions and degradation pathways in synthetic processes .
- Titration methods for quantifying amine functionality.
Q. What safety protocols are critical for handling this compound in laboratory settings?
this compound is classified under UN 2943 (Transport Hazard Class 3, Packing Group III) due to flammability. Key precautions include:
- Using explosion-proof equipment and inert atmospheres during reactions.
- Avoiding prolonged skin contact; OSHA-compliant PPE (gloves, goggles) is mandatory.
- Storing in airtight containers away from oxidizers. No specific medical tests exist for chronic exposure, but symptom monitoring is advised .
Advanced Research Questions
Q. How do catalytic mechanisms differ in the hydrogenolysis of this compound to piperidine derivatives?
Over Rh-ReOx/SiO₂ catalysts, this compound undergoes ring-opening hydrogenolysis followed by intramolecular amination to yield piperidine (97% yield). The ReOx species stabilize intermediates, while Rh facilitates H₂ dissociation. Competitive pathways include over-hydrogenation to byproducts, requiring precise control of Ru/Co ratios in bimetallic catalysts .
Q. How can researchers resolve contradictions in reported yields for this compound synthesis across studies?
Discrepancies often arise from:
- Catalyst pretreatment : RANEY® Ni activity depends on pre-reduction protocols.
- Gas-phase vs. liquid-phase reactions : H₂ partial pressure directly impacts furan ring hydrogenation .
- Impurity profiles : Byproducts like Ni₃N or residual ammonia may suppress yields. Method validation via controlled replicate experiments and in-situ catalyst characterization (XRD, TEM) is critical.
Q. What strategies optimize enantioselective synthesis of (R)- or (S)-tetrahydrofurfurylamine for pharmacological applications?
Chiral resolution involves:
- Asymmetric hydrogenation : Using chiral ligands (e.g., BINAP) with Ru or Rh catalysts.
- Enzymatic resolution : Lipases or transaminases to separate enantiomers from racemic mixtures. (R)-(-)-Tetrahydrofurfurylamine (CAS 7202-43-9) is a key intermediate in synthesizing topoisomerase I inhibitors, requiring >99% enantiomeric excess for biological efficacy .
Q. How does this compound interact in multicomponent reactions for antibacterial compound development?
In the synthesis of quinolone derivatives (e.g., JA-73), this compound acts as a nucleophile in SNAr reactions with fluorinated electrophiles. Reaction optimization at 120°C for 3 hours achieves 75% yield, with purity confirmed by LC-MS and antimicrobial activity assays .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
- Distillation : Boiling point 153–154°C at 744 mmHg enables separation from low-boiling byproducts.
- Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves amine derivatives.
- Crystallization : Phthalimide derivatives (from phthalic anhydride) are recrystallized in chloroform .
Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?
DFT studies model adsorption energies on metal surfaces (e.g., Ni or Rh) to predict hydrogenation pathways. Parameters like H₂ dissociation barriers and intermediate stabilization on ReOx sites align with experimental turnover frequencies .
Q. What environmental and degradation studies are needed for this compound in industrial research?
While not classified as a marine pollutant, aerobic biodegradation studies (OECD 301) and ecotoxicity assays (Daphnia magna LC50) are recommended. Catalytic oxidation pathways (e.g., Ru-catalyzed) convert this compound to keto acids, aiding in waste treatment design .
Q. Data Validation and Reproducibility
Q. How should researchers validate conflicting data on this compound’s molar excess enthalpies in binary mixtures?
Replicate calorimetry experiments (e.g., isothermal titration calorimetry) under controlled temperatures and concentrations resolve discrepancies. Cross-referencing with UNIFAC or COSMO-RS models improves accuracy .
Q. What benchmarks ensure reproducibility in catalytic hydrogenation studies?
Properties
IUPAC Name |
oxolan-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGYQAEJGADFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Record name | TETRAHYDROFURFURYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/4605 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863454 | |
Record name | 2-Furanmethanamine, tetrahydro- | |
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Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrofurfurylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Used to make other chemicals and as a photographic chemical. | |
Record name | TETRAHYDROFURFURYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4605 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
4795-29-3 | |
Record name | TETRAHYDROFURFURYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofurfurylamine | |
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Record name | Tetrahydrofurfurylamine | |
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Record name | Tetrahydrofurfurylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76037 | |
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Record name | 2-Furanmethanamine, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Furanmethanamine, tetrahydro- | |
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Record name | Tetrahydrofurfurylamine | |
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